molecular formula C19H16N2O3 B1271670 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile CAS No. 94556-80-6

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Cat. No. B1271670
CAS RN: 94556-80-6
M. Wt: 320.3 g/mol
InChI Key: DEQCWXNKHKLPFP-UHFFFAOYSA-N
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Description

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is a compound that has been the subject of various studies due to its potential applications in fields such as molecular electronics and medicinal chemistry. While the exact compound has not been directly studied in the provided abstracts, related compounds with similar functional groups and structural motifs have been investigated. These studies provide insights into the synthesis, molecular structure, and chemical properties of analogous compounds, which can be informative for understanding the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of various reagents and catalysts. For instance, a Gewald synthesis technique was employed to synthesize a compound with a similar furan-3-carbonitrile core, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder . Additionally, a green synthesis approach was used to create bispyrazole-4-carbonitriles using a recyclable nano-catalyst, demonstrating the potential for environmentally friendly synthesis methods for such compounds . These methods highlight the versatility and adaptability of synthetic routes for furan-carbonitrile derivatives.

Molecular Structure Analysis

The molecular structure of furan-carbonitrile derivatives is crucial for their function and reactivity. Techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry are employed to establish the structure of these novel compounds . Furthermore, the use of advanced characterization methods like TEM, FE-SEM, TGA-DTG, XRD, EDX, VSM, and FT-IR for the catalysts involved in the synthesis process underscores the importance of detailed molecular analysis in understanding and optimizing the properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of furan-carbonitrile derivatives is influenced by their molecular structure. For example, the electronic transport properties of a diarylethene derivative of furan-carbonitrile were studied, revealing that the molecule can switch between high and low conductivity states when exposed to ultraviolet radiation or visible light . This property is significant for applications in optical molecular switches and electronic devices. The antimicrobial activity of Schiff bases derived from a related furan-carbonitrile compound also indicates the potential for these compounds to participate in biologically relevant chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carbonitrile derivatives are determined by their molecular geometry, electronic structure, and interaction with other molecules. The study of electronic transport behavior in a diarylethene derivative showed that the molecule's conductivity is modulated by its open and closed forms, which are influenced by external stimuli such as light . The antimicrobial activity of Schiff base derivatives further illustrates the biological relevance of these compounds, with some showing excellent activity compared to others . These properties are essential for the development of new materials and pharmaceuticals.

Scientific Research Applications

Crystallography and Molecular Structure

The compound was identified during the synthesis of a related chemical, emphasizing its relevance in organic synthesis and crystallography. Weak intermolecular interactions in its crystal structure have been noted, which could be significant for understanding molecular interactions and material properties (Mi Lian, Tian-an Chen, Yanping Zhu, 2011).

Synthesis Processes

The compound has been studied in the context of acid-promoted heterocyclization of malononitriles. Its synthesis, involving microwave-assisted techniques, demonstrated higher efficiency compared to classical thermal heating methods. This highlights its potential in optimizing chemical synthesis processes (Carla Martins et al., 2009).

Electronic Transport Properties

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile has been investigated for its electronic transport properties, particularly in the context of molecular switches. The study of its conductivity and the effect of ultraviolet radiation or visible light on its molecular structure is crucial for applications in electronics and materials science (Nasrin Farbodnia et al., 2021).

Synthesis of Schiff Bases

It is involved in the synthesis of Schiff bases, with applications in antimicrobial activities. This underlines its role in developing new compounds with potential biological or pharmaceutical applications (Divyaraj Puthran et al., 2019).

Corrosion Inhibition

Research has shown its derivatives' potential in corrosion inhibition, particularly for mild steel in acidic media. This points to its applicability in material protection and preservation (F. Bentiss et al., 2009).

Safety And Hazards

The compound should be handled with care. In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used .

properties

IUPAC Name

2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-22-14-7-3-12(4-8-14)17-16(11-20)19(21)24-18(17)13-5-9-15(23-2)10-6-13/h3-10H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQCWXNKHKLPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366303
Record name 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

CAS RN

94556-80-6
Record name 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MS Coumar, MT Tsai, CY Chu, BJ Uang… - ChemMedChem …, 2010 - Wiley Online Library
Herein we reveal a simple method for the identification of novel Aurora kinase A inhibitors through substructure searching of an in‐house compound library to select compounds for …
L Figueroa-Valverde, F Díaz-Cedillo… - Drug …, 2023 - thieme-connect.com
Background Some studies indicate that the angiogenesis process is related to vascular endothelial growth factor, which can interact with endothelial cell surface receptors (VEGF-R1, …
Number of citations: 4 www.thieme-connect.com
Y Han, K Ebinger, LE Vandevier, JW Maloney… - Tetrahedron …, 2010 - Elsevier
A new, divergent, efficient, and selective synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives by microwave irradiation has been developed starting from readily available …
Number of citations: 26 www.sciencedirect.com

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